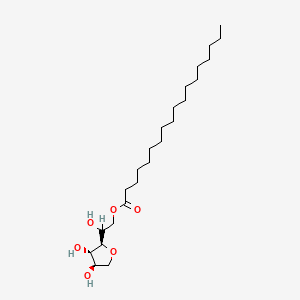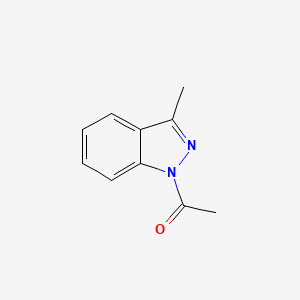
Thiourea, N,N'-bis(3,4-dichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N,N'-bis(3,4-dichlorophenyl)- is an organosulfur compound with the molecular formula C₁₃H₈Cl₄N₂S. It is a derivative of thiourea, where the hydrogen atoms are replaced by 3,4-dichlorophenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiourea, N,N'-bis(3,4-dichlorophenyl)- can be synthesized through the reaction of 3,4-dichloroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:
2C6H3Cl2NH2+CSCl2→C6H3Cl2NHCSNHC6H3Cl2+2HCl
Industrial Production Methods
On an industrial scale, the production of Thiourea, N,N'-bis(3,4-dichlorophenyl)- involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N,N'-bis(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 3,4-dichloroaniline.
Substitution: Formation of substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Thiourea, N,N'-bis(3,4-dichlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antibacterial, antifungal, and antiviral properties, making it useful in microbiological studies.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the production of dyes, elastomers, and as a stabilizer in plastics.
Mecanismo De Acción
The mechanism of action of Thiourea, N,N'-bis(3,4-dichlorophenyl)- involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by forming a stable complex with the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with a simpler structure.
1,3-Bis(4-chlorophenyl)thiourea: Similar structure but with chlorine atoms at different positions.
1,3-Bis(3,4-dimethylphenyl)thiourea: Similar structure with methyl groups instead of chlorine.
Uniqueness
Thiourea, N,N'-bis(3,4-dichlorophenyl)- is unique due to the presence of two 3,4-dichlorophenyl groups, which enhance its biological activity and chemical reactivity compared to other thiourea derivatives. This structural feature contributes to its potent antibacterial and anticancer properties, making it a valuable compound in various research fields.
Propiedades
Número CAS |
10220-13-0 |
|---|---|
Fórmula molecular |
C13H8Cl4N2S |
Peso molecular |
366.1 g/mol |
Nombre IUPAC |
1,3-bis(3,4-dichlorophenyl)thiourea |
InChI |
InChI=1S/C13H8Cl4N2S/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) |
Clave InChI |
ADTNKNCYYPRXIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=S)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-chloro-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B8771416.png)



![N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4'-cyanobiphenyl-2-carboxamide](/img/structure/B8771453.png)
![1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine](/img/structure/B8771460.png)






